1-(3-Fluoro-2-methylphenyl)propan-1-one
Overview
Description
1-(3-Fluoro-2-methylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It features a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-2-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-2-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(3-Fluoro-2-methylphenyl)propan-1-ol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-Fluoro-2-methylbenzoic acid.
Reduction: 1-(3-Fluoro-2-methylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-2-methylphenyl)propan-1-one exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, which affect the stability and reactivity of intermediates. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)propan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromo-2-methylphenyl)propan-1-one: Contains a bromine atom in place of fluorine.
1-(3-Methylphenyl)propan-1-one: Lacks the halogen substituent.
Uniqueness: 1-(3-Fluoro-2-methylphenyl)propan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and unsubstituted analogs. The fluorine atom’s high electronegativity and small size influence the compound’s behavior in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-3-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCVXXMXOUVNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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